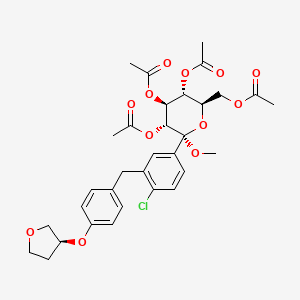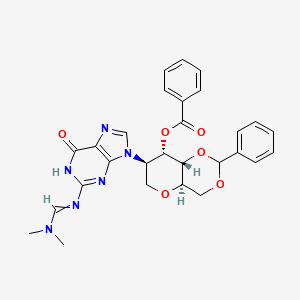
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyl, benzylidene, and guanidine moieties, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective functionalization, and coupling reactions. Common reagents used in these steps may include benzoyl chloride, benzylidene acetals, and guanidine derivatives. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield benzoyl derivatives, while reduction could produce benzylidene alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent or drug precursor.
Industry: Utilization in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-glucitol
- 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-mannitol
Uniqueness
Compared to similar compounds, 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol may exhibit unique properties such as enhanced reactivity, specific biological activity, or improved stability. These characteristics make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H28N6O6 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
[(4aR,7R,8S,8aS)-7-[2-(dimethylaminomethylideneamino)-6-oxo-1H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C28H28N6O6/c1-33(2)15-30-28-31-24-21(25(35)32-28)29-16-34(24)19-13-37-20-14-38-27(18-11-7-4-8-12-18)40-23(20)22(19)39-26(36)17-9-5-3-6-10-17/h3-12,15-16,19-20,22-23,27H,13-14H2,1-2H3,(H,31,32,35)/t19-,20-,22+,23-,27?/m1/s1 |
InChI-Schlüssel |
KGNFQRZLVCJSTF-ANEBDJRCSA-N |
Isomerische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CO[C@@H]4COC(O[C@H]4[C@H]3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3COC4COC(OC4C3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


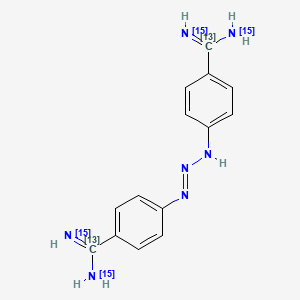
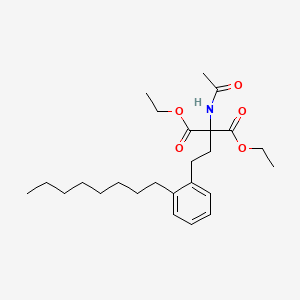
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
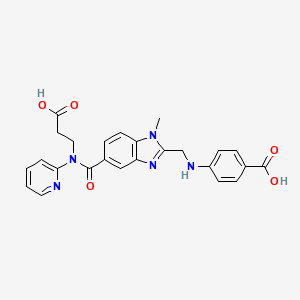
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
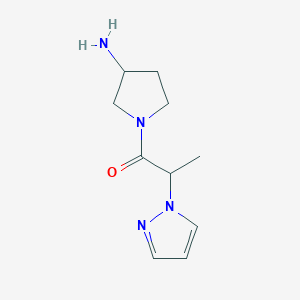
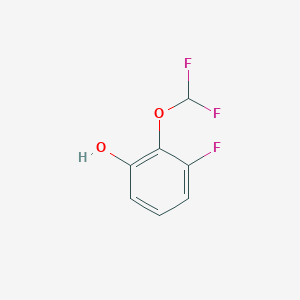


![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
